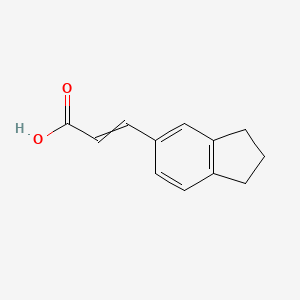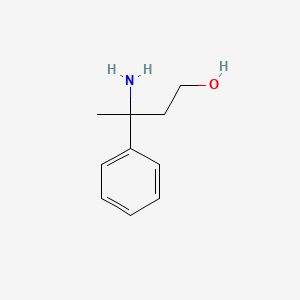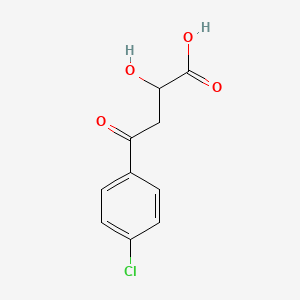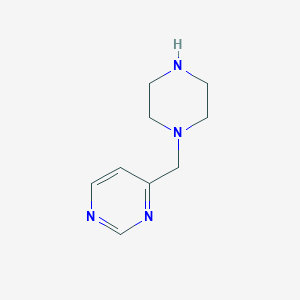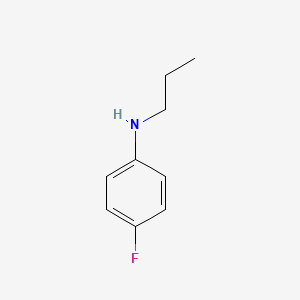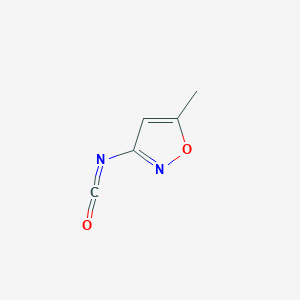
Ethyl 1-benzyl-3-methyl-4-oxopiperidine-3-carboxylate
Vue d'ensemble
Description
Ethyl 1-benzyl-3-methyl-4-oxopiperidine-3-carboxylate is a synthetic organic compound belonging to the class of piperidinecarboxylic acid derivatives. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a phenylmethyl group, a carboxylic acid ester, and a ketone group. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-benzyl-3-methyl-4-oxopiperidine-3-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Phenylmethyl Group: The phenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and an appropriate catalyst.
Esterification: The carboxylic acid group is esterified using ethanol and a strong acid catalyst like sulfuric acid.
Oxidation: The ketone group is introduced through an oxidation reaction using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylmethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Ethyl 1-benzyl-3-methyl-4-oxopiperidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of Ethyl 1-benzyl-3-methyl-4-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
- 4-Oxo-1-(phenylmethyl)-3-piperidinecarboxylic acid ethyl ester
- 3-Methyl-4-oxo-1-(phenylmethyl)-2-piperidinecarboxylic acid ethyl ester
- 3-Methyl-4-oxo-1-(phenylmethyl)-3-piperidinecarboxylic acid methyl ester
Uniqueness: Ethyl 1-benzyl-3-methyl-4-oxopiperidine-3-carboxylate is unique due to the specific positioning of the methyl and phenylmethyl groups, which can influence its chemical reactivity and biological activity. The presence of the ethyl ester group also differentiates it from similar compounds with different ester groups.
Propriétés
Formule moléculaire |
C16H21NO3 |
|---|---|
Poids moléculaire |
275.34 g/mol |
Nom IUPAC |
ethyl 1-benzyl-3-methyl-4-oxopiperidine-3-carboxylate |
InChI |
InChI=1S/C16H21NO3/c1-3-20-15(19)16(2)12-17(10-9-14(16)18)11-13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3 |
Clé InChI |
FHWVQKMCUWPKKK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CN(CCC1=O)CC2=CC=CC=C2)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
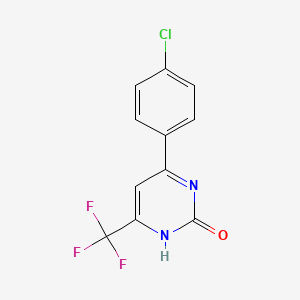
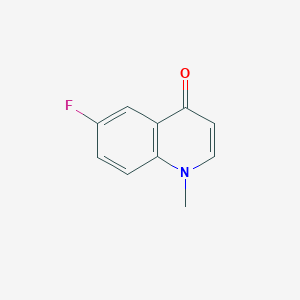
![Carbamic acid, [4-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-2-thienyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B8777963.png)
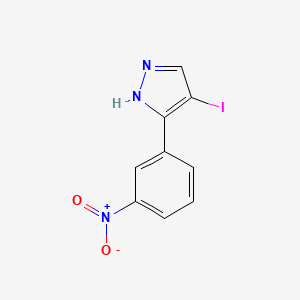
![2-(3,4-Dichlorophenyl)-3,4-dihydro-6-(methylsulfinyl)-2h-pyrano[2,3-b]pyridine](/img/structure/B8777970.png)
![ethyl 2-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B8777978.png)
